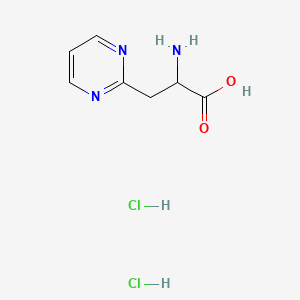

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

描述

属性

IUPAC Name |

2-amino-3-pyrimidin-2-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c8-5(7(11)12)4-6-9-2-1-3-10-6;;/h1-3,5H,4,8H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAKKNMSGAQCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955506-62-3 | |

| Record name | 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Structure Elucidation of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride

Introduction & Strategic Context

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery and protein engineering. Specifically, heterocyclic alanine derivatives like 2-amino-3-(pyrimidin-2-yl)propanoic acid ( β -(2-pyrimidinyl)alanine) are utilized to probe protein dynamics, enhance proteolytic stability, and act as highly specific enzyme inhibitors or substrates[1]. Because the structural integrity of these synthetic building blocks dictates the efficacy of the downstream biologic or small-molecule therapeutic, rigorous structure elucidation is non-negotiable.

Unlike canonical amino acids, ncAAs require specialized analytical workflows to confirm regiochemistry (e.g., distinguishing 2-pyrimidinyl from 4-pyrimidinyl or 5-pyrimidinyl linkages) and to account for the electronic effects of the heteroaromatic ring on the amino acid backbone[2]. This whitepaper provides an authoritative, self-validating technical guide for the complete structure elucidation of 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the molecule. The presence of the dihydrochloride salt significantly alters the solubility profile and the electronic environment of the molecule compared to its free base form.

Table 1: Quantitative Physicochemical Properties

| Parameter | Value / Description | Analytical Consequence |

| Chemical Formula | C₇H₉N₃O₂ · 2HCl | Requires high-resolution mass accuracy to confirm C₇H₁₀N₃O₂⁺. |

| Monoisotopic Mass (Free Base) | 167.0695 Da | Target exact mass for HRMS positive ion mode is 168.0773 Da. |

| Molecular Weight (Salt) | 240.09 g/mol | Salt dissociation in solution requires tracking only the free base in MS. |

| pKa Estimates | ~1.3 (Pyrimidine), ~9.5 (Amine) | Both moieties are protonated in D₂O/HCl, shifting NMR signals downfield. |

Strategic Analytical Workflow

The elucidation of small, highly polar molecules demands an orthogonal analytical strategy. We employ a workflow that integrates mass spectrometry for exact elemental composition with 2D NMR for atomic connectivity, culminating in Computer-Assisted Structure Elucidation (CASE)[3].

Fig 1: Strategic analytical workflow for the structure elucidation of non-natural amino acids.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Electrospray Ionization (ESI) is selected due to the highly polar nature of the amino acid. Positive ion mode (ESI+) is optimal because the basic pyrimidine nitrogen and the primary amine readily accept protons. An Orbitrap or Q-TOF mass analyzer is required to achieve sub-5 ppm mass accuracy, which is necessary to unambiguously differentiate the target formula from isobaric impurities[3].

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade H₂O:Acetonitrile (50:50, v/v) containing 0.1% formic acid.

-

Injection: Direct infusion at 5 µL/min or via a short C18 guard column to desalt.

-

Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV, sheath gas to 30 arb, and capillary temperature to 275 °C.

-

Acquisition: Scan range m/z 50–500 at a resolution of 70,000 (at m/z 200).

-

Fragmentation (MS/MS): Isolate the [M+H]⁺ parent ion (m/z 168.07) and apply Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30.

Fragmentation Pathway Analysis

Fig 2: Proposed HRMS/MS collision-induced dissociation (CID) fragmentation pathway.

Self-Validating System (MS): The protocol is validated internally by examining the isotopic envelope. The mass error of the parent ion must be ≤ 3 ppm. Furthermore, the isotopic abundance of the[M+1+H]⁺ peak (primarily due to ¹³C) must match the theoretical value of ~7.8% relative to the monoisotopic peak. A mismatch instantly flags an incorrect elemental composition or co-eluting isobaric interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

Automating the generation of structural templates for ncAAs requires precise atomic assignments[4]. D₂O is chosen as the solvent due to the high solubility of the dihydrochloride salt. The acidic nature of the dissolved salt (pH < 2) means that exchangeable protons (NH₃⁺, COOH, pyrimidine NH⁺) will exchange with deuterium and become invisible. Therefore, structural elucidation relies entirely on the carbon skeleton and the non-exchangeable C-H protons. 2D HMBC (Heteronuclear Multiple Bond Correlation) is critical to prove the regiochemistry: the β -protons must show a strong ³J correlation to the C2 carbon of the pyrimidine ring, definitively ruling out 4- or 5-substituted isomers.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15 mg of the compound in 600 µL of D₂O (99.9% D).

-

Referencing: Add 0.05% TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).

-

1D Acquisition:

-

¹H NMR: 600 MHz, 64 scans, 2.0 s relaxation delay ( D1 ).

-

¹³C NMR: 150 MHz, 1024 scans, with ¹H decoupling.

-

-

2D Acquisition: Run gradient-selected COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), and HMBC to trace the spin system from the α -carbon to the pyrimidine ring.

Table 2: Expected NMR Assignments in D₂O (Acidic pH)

| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C=O (Carboxyl) | - | - | ~171.5 | H- α , H- β |

| C- α | 4.35 | dd (J = 7.5, 5.0) | ~52.0 | H- β |

| C- β | 3.55, 3.40 | ABX system, m | ~38.5 | H- α , Pyrimidine C2 |

| Pyrimidine C2 | - | - | ~163.0 | H- β |

| Pyrimidine C4/C6 | 8.85 | d (J = 5.2) | ~158.5 | Pyrimidine H-5 |

| Pyrimidine C5 | 7.50 | t (J = 5.2) | ~120.0 | Pyrimidine H-4/H-6 |

Self-Validating System (NMR): The integration of the α -proton must be calibrated to exactly 1.00. Consequently, the pyrimidine H-5 triplet must integrate to 1.00 ± 0.05, the H-4/H-6 doublet to 2.00 ± 0.05, and the diastereotopic β -protons to a combined 2.00 ± 0.05. Any deviation >5% indicates incomplete longitudinal relaxation (necessitating an increase in the D1 delay) or the presence of structurally similar impurities.

Vibrational Spectroscopy (FT-IR)

While NMR and MS provide connectivity and mass, FT-IR confirms the functional group states in the solid lattice.

-

Method: Attenuated Total Reflectance (ATR) FT-IR on the neat solid.

-

Key Diagnostic Bands:

-

~3000–2800 cm⁻¹: Broad, intense band characteristic of the primary ammonium ion (-NH₃⁺) stretching, confirming the zwitterionic/salt state.

-

~1730 cm⁻¹: Strong C=O stretching of the protonated carboxylic acid (-COOH), distinguishing it from a deprotonated carboxylate (which would appear ~1600 cm⁻¹).

-

~1580 & 1550 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyrimidine ring.

-

Conclusion

The rigorous structure elucidation of 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride relies on a network of orthogonal, self-validating analytical techniques. By leveraging exact mass isotopic validation, quantitative NMR integration, and 2D HMBC connectivity, researchers can definitively confirm the regiochemistry and purity of this non-canonical amino acid. This level of analytical stringency is vital before incorporating such derivatives into complex biological systems or utilizing them as substrates in enzymatic synthesis platforms[1].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride: Mechanistic Insights and Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, enzymology, and validated experimental workflows.

Executive Briefing

As the demand for novel peptidomimetics and targeted agrochemicals accelerates, non-proteinogenic (unnatural) amino acids have become critical structural building blocks. 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (also known as 2-pyrimidinylalanine dihydrochloride) stands out due to the unique electronic properties of its pyrimidine ring. Unlike its naturally occurring analog, L-phenylalanine, the incorporation of two nitrogen atoms at the 1- and 3-positions of the aromatic ring fundamentally alters its interaction with key metabolic enzymes and its behavior in solid-phase peptide synthesis (SPPS).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will explore the causality behind its biochemical behavior—specifically its role as an enzyme inhibitor—and provide self-validating, field-proven protocols for its application in your laboratory.

Physicochemical Architecture

Understanding the physical properties of this compound is the first step in rational experimental design. The dihydrochloride salt formulation is intentionally chosen by suppliers to overcome the poor aqueous solubility typically associated with free-base heterocyclic amino acids, ensuring seamless integration into biological assays [3].

Table 1: Core Physicochemical Properties

| Property | Specification | Experimental Implication |

| Chemical Name | 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride | Standard IUPAC nomenclature for tracking. |

| CAS Number | 1955506-62-3 | Use this for accurate inventory and safety data retrieval. |

| Molecular Formula | C₇H₁₁Cl₂N₃O₂ (C₇H₉N₃O₂ · 2HCl) | Accounts for the dihydrochloride salt mass during molarity calculations. |

| Molar Mass | 240.09 g/mol (Salt) / 167.17 g/mol (Free Base) | Critical for precise stoichiometric equivalents in SPPS. |

| Solubility | Highly soluble in H₂O and aqueous buffers | Enables direct use in enzymatic assays without DMSO co-solvents. |

| pKa (Side Chain) | ~1.3 (Pyrimidine nitrogens) | Remains unprotonated at physiological pH, acting solely as H-bond acceptors. |

Mechanistic Enzymology: The PAL Inhibition Paradigm

One of the most fascinating aspects of 2-pyrimidinylalanine is its interaction with Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) . PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

According to seminal mechanistic studies by , the normal PAL catalytic cycle relies on the highly electrophilic methylidene-imidazolone (MIO) cofactor. The MIO cofactor executes a Friedel-Crafts-type electrophilic attack on the electron-rich aromatic ring of L-phenylalanine, forming a σ -complex that activates the pro-S β -proton for abstraction.

The Causality of Inhibition: Why does 2-pyrimidinylalanine act as an inhibitor rather than a substrate? The nitrogen atoms in the pyrimidine ring withdraw electron density, making the ring highly electron-deficient. When 2-pyrimidinylalanine enters the PAL active site, it binds competitively. However, the MIO cofactor's electrophilic attack is thwarted by the electron-poor nature of the 2-pyrimidinyl ring. This results in the formation of an unproductive pyrimidinium complex . The necessary σ -complex cannot form, the pro-S proton is never abstracted, and the enzyme is trapped in a dead-end state.

Fig 1. Divergent mechanistic pathways of PAL with L-Phe versus 2-pyrimidinylalanine.

Table 2: Comparative Kinetic Parameters (PAL Interaction)

| Substrate / Compound | Interaction Type | Relative Vmax | Mechanistic Outcome |

| L-Phenylalanine | Native Substrate | 100% | Efficient deamination to trans-cinnamic acid. |

| 5-Pyrimidinylalanine | Moderate Substrate | ~45% | Slower σ -complex formation; product released. |

| 2-Pyrimidinylalanine | Competitive Inhibitor | 0% | Dead-end unproductive complex; no proton abstraction. |

Translational Utility: From Agrochemicals to Peptidomimetics

Agrochemical Innovation (Herbicides)

Because 2-pyrimidinylalanine is non-proteinogenic, it is highly toxic to plants. As outlined in, plants misincorporate these non-coded heterocyclic amino acids into nascent polypeptide chains during translation. The rigid pyrimidine ring disrupts α -helices and β -sheets, causing catastrophic protein misfolding and subsequent weed death.

Peptide Therapeutics

In drug discovery, replacing a native L-Phe with 2-pyrimidinylalanine introduces two potent hydrogen-bond acceptors without significantly increasing the steric bulk. This modification is frequently used to enhance the proteolytic stability of peptide drugs and to fine-tune binding affinity to target receptors via novel dipole interactions.

Field-Proven Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to prevent downstream failures.

Workflow 4.1: Continuous Spectrophotometric PAL Inhibition Assay

Purpose: To determine the inhibitory constant ( Ki ) of 2-pyrimidinylalanine against recombinant PAL. Causality: We monitor the reaction at 290 nm because the product, trans-cinnamic acid, possesses a highly conjugated π -system that absorbs strongly at this wavelength, whereas L-Phe and 2-pyrimidinylalanine do not.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.5). Why pH 8.5? PAL activity peaks in slightly alkaline conditions, ensuring optimal MIO cofactor reactivity.

-

Enzyme Activation: Pre-incubate 10 nM recombinant PAL enzyme in the buffer at 30°C for 5 minutes.

-

Control Validation (Self-Validation Checkpoint): Run a "no-enzyme" blank containing 1 mM L-Phe to establish a baseline. Run a "no-inhibitor" positive control to calculate the uninhibited Vmax .

-

Inhibitor Titration: Prepare a serial dilution of 2-pyrimidinylalanine dihydrochloride (from 10 µM to 1 mM) in the reaction buffer.

-

Reaction Initiation: Add L-Phe (at Km concentration) to the cuvettes containing the enzyme-inhibitor mixtures.

-

Data Acquisition: Immediately record the absorbance at 290 nm continuously for 10 minutes. Calculate the initial velocity ( v0 ) from the linear slope of the absorbance-time curve.

-

Analysis: Plot a Dixon plot (1/ v0 vs. [Inhibitor]) to extract the Ki value.

Workflow 4.2: Self-Validating Fmoc-SPPS Incorporation

Purpose: Synthesizing a peptide containing 2-pyrimidinylalanine. Causality: The electron-deficient pyrimidine ring creates steric and electronic hindrance during coupling. Standard reagents (like HBTU) often fail. We utilize HATU , which forms a highly reactive 7-aza-OBt ester intermediate, easily overcoming this barrier.

Fig 2. Self-validating Fmoc-SPPS workflow for 2-pyrimidinylalanine incorporation.

Step-by-Step Protocol:

-

Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group.

-

Validation Checkpoint 1: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

-

Coupling: Dissolve 3 equivalents of Fmoc-2-pyrimidinylalanine, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature.

-

Validation Checkpoint 2: Perform a second Kaiser test. A yellow color confirms complete coupling. If blue, repeat Step 4.

-

Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Why TIPS? Triisopropylsilane acts as a bulky carbocation scavenger, preventing irreversible alkylation of the nucleophilic pyrimidine nitrogens during global deprotection.

References

-

Gloge, A., Zoń, J., Kovári, A., Poppe, L., & Rétey, J. (2000). Phenylalanine ammonia-lyase: The use of its broad substrate specificity for mechanistic investigations and biocatalysis—Synthesis of L-arylalanines. Chemistry–A European Journal. URL:[Link]

- Hutzler, J., et al. (2020). Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides (WO2020250223A1). Google Patents.

-

Lovelock, L. S., et al. (2020). Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative. Organic Process Research & Development. URL:[Link]

Synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride from l-aspartic acid

An In-depth Technical Guide for the Synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride from L-Aspartic Acid

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of the non-canonical amino acid 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride, commencing from the readily available chiral precursor, L-aspartic acid. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals. The synthetic strategy is centered on a robust four-step sequence involving orthogonal protection of functional groups, selective reduction of the side-chain carboxylate, cyclocondensation to construct the pyrimidine heterocycle, and final deprotection to yield the target compound. Each step is detailed with mechanistic insights, explaining the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and high yield. The guide includes detailed experimental protocols, data summary tables, and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction and Strategic Overview

Non-canonical amino acids (ncAAs) are pivotal building blocks in modern drug discovery and chemical biology, enabling the synthesis of peptides and proteins with enhanced stability, novel functionalities, and tailored pharmacological profiles. 2-Amino-3-(pyrimidin-2-yl)propanoic acid, an analogue of histidine and a derivative of alanine, incorporates the 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry known for its role in forming key hydrogen bond interactions with biological targets, particularly protein kinases[1].

The synthesis of this target molecule from L-aspartic acid presents a logical and stereospecific approach. L-aspartic acid provides the core α-amino acid backbone with the correct (S)-stereochemistry and a side-chain carboxyl group that can be chemically manipulated to build the pyrimidine ring[2].

The chosen synthetic strategy involves four key transformations:

-

Orthogonal Protection: Selective protection of the α-amino and α-carboxyl groups is critical to prevent side reactions and direct the transformation at the β-carboxyl group.

-

Side-Chain Functionalization: The protected β-carboxyl group is converted into a reactive aldehyde, a crucial precursor for heterocycle formation.

-

Pyrimidine Ring Synthesis: The aldehyde is transformed into a suitable 1,3-dielectrophile which then undergoes a cyclocondensation reaction with guanidine to form the 2-aminopyrimidine ring.

-

Global Deprotection: Removal of all protecting groups under acidic conditions liberates the final amino acid and forms the stable dihydrochloride salt.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear pathway from the target molecule back to the starting material, L-aspartic acid.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol and Mechanistic Discussion

This section provides a detailed, step-by-step protocol for each stage of the synthesis, accompanied by an explanation of the underlying chemical principles and experimental considerations.

Step 1: Orthogonal Protection of L-Aspartic Acid

Objective: To protect the α-amino group with a tert-butoxycarbonyl (Boc) group and the α-carboxyl group as a benzyl ester (OBn), leaving the β-carboxyl group free for subsequent modification.

Rationale: The Boc group is a standard, acid-labile amine protecting group, stable to the conditions of the subsequent steps[3][4][5]. Benzyl esterification of the α-carboxyl group provides a robust protecting group that can be conveniently removed in the final deprotection step via hydrogenolysis or strong acid. The selective protection of the α-carboxyl over the β-carboxyl can be achieved under specific conditions, although formation of a mixture is common. A more controlled approach involves forming the anhydride and reacting it with benzyl alcohol. For this guide, we will follow a well-established route to produce Boc-L-Aspartic acid-β-benzyl ester.

Protocol: Synthesis of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

-

Preparation of L-Aspartic acid β-benzyl ester: L-Aspartic acid (1.0 eq) is suspended in benzyl alcohol (5-10 volumes). The mixture is heated to 90-100 °C, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq) is added. The reaction is monitored by TLC until the starting material is consumed. After cooling, the product is precipitated with diethyl ether, filtered, and dried.

-

Boc Protection: The L-Aspartic acid β-benzyl ester (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dissolved in dioxane.

-

The reaction mixture is stirred at room temperature for 12-18 hours. The progress is monitored by TLC.

-

Upon completion, the dioxane is removed under reduced pressure. The remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with a cold 1 M HCl solution.

-

The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the protected L-aspartic acid derivative as a white solid or viscous oil.

| Reagent | Molar Eq. | Purpose |

| L-Aspartic Acid | 1.0 | Starting Material |

| Benzyl Alcohol | Solvent/Reagent | Esterification |

| p-Toluenesulfonic acid | 0.05 | Catalyst |

| Di-tert-butyl dicarbonate | 1.1 | Boc Protecting Agent |

| Sodium Bicarbonate | 2.5 | Base |

| Dioxane/Water | - | Solvent System |

Step 2: Selective Reduction to β-Aldehyde

Objective: To selectively reduce the now free β-carboxyl group to an aldehyde without affecting the benzyl ester or Boc group.

Rationale: Direct reduction of a carboxylic acid in the presence of an ester is challenging. A highly effective and common strategy is to first convert the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide is an excellent substrate for reduction with organometallic reagents or hydrides like diisobutylaluminium hydride (DIBAL-H), which cleanly affords the aldehyde upon workup due to the formation of a stable chelated intermediate that resists over-reduction to the alcohol.

Protocol: Synthesis of Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate

-

Weinreb Amide Formation: The protected aspartic acid derivative from Step 1 (1.0 eq) is dissolved in dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) along with HOBt (1-hydroxybenzotriazole, 1.2 eq) are added. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12-16 hours.

-

The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

-

Reduction to Aldehyde: The purified Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. DIBAL-H (1.0 M solution in hexanes, 1.5 eq) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

The reaction is stirred at -78 °C for 1-2 hours and monitored by TLC.

-

Upon completion, the reaction is carefully quenched at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated to yield the crude aldehyde, which is often used immediately in the next step without extensive purification due to its potential instability. This transformation is a known method for converting α-amino acids into β-amino aldehydes[6][7][8].

Step 3: Pyrimidine Ring Formation

Objective: To construct the 2-aminopyrimidine ring via cyclocondensation with guanidine.

Rationale: The synthesis of a 2-aminopyrimidine ring is classically achieved by condensing a 1,3-dicarbonyl compound or its equivalent with guanidine[1][9]. The β-amino aldehyde from the previous step is not a direct 1,3-dielectrophile. A common strategy is to react it with a C1-synthon that also provides the second electrophilic center. A more direct approach involves an in-situ formation of a suitable intermediate. For this guide, we will employ a method that involves the formation of an enolate from the aldehyde, followed by reaction and cyclization.

Protocol: Synthesis of Benzyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-aminopyrimidin-4-yl)propanoate

-

The crude aldehyde from Step 2 (1.0 eq) is dissolved in a suitable solvent like ethanol or isopropanol.

-

Guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or sodium methoxide (1.5 eq) are added to the solution.

-

The mixture is heated to reflux (typically 60-80 °C) for 6-12 hours. The reaction progress should be monitored by TLC or LC-MS. The reaction proceeds via an initial condensation, followed by cyclization and aromatization (often via oxidation by air or an added oxidant if necessary) to form the stable pyrimidine ring.

-

After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and water.

-

The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the protected pyrimidinyl amino acid.

Step 4: Global Deprotection and Salt Formation

Objective: To remove the Boc and benzyl protecting groups and isolate the final product as a stable dihydrochloride salt.

Rationale: A single-step deprotection using a strong acid is highly efficient. A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol will cleave the acid-labile Boc group. While this reagent can also cleave a benzyl ester, the reaction can be slow. A more robust method for benzyl group removal is catalytic hydrogenolysis, followed by treatment with HCl. However, for simplicity and to avoid handling a catalyst that could be poisoned by sulfur-containing impurities, a strong acid protocol is often preferred. Treatment with excess HCl ensures the protonation of both the α-amino group and one of the pyrimidine nitrogens, leading to the formation of the desired dihydrochloride salt.

Protocol: Synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride

-

The protected pyrimidinyl amino acid from Step 3 (1.0 eq) is dissolved in a minimal amount of a suitable solvent like dioxane or ethyl acetate.

-

A saturated solution of HCl in dioxane (e.g., 4 M, 10-20 eq) is added at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The deprotection is typically accompanied by the precipitation of the hydrochloride salt.

-

The progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether to remove any organic residues, and dried under vacuum to yield the final product, 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride, as a white or off-white solid.

Overall Synthetic Workflow and Data Summary

The complete synthetic pathway is a linear sequence of four transformations, each designed to be high-yielding and scalable.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Manufacturing Process of Butoxycarbonyl L-Aspartic Acid in Chemical Industry [thinkdochemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 13726-67-5: N-(tert-Butoxycarbonyl)-L-aspartic acid [cymitquimica.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity of Pyrimidine-Derived α-Amino Acids: A Technical Guide for Drug Development

Executive Summary

In modern drug discovery, the rational design of multi-target directed ligands (MTDLs) is essential for overcoming complex pathologies like multidrug-resistant bacterial infections and heterogeneous malignancies. Among the most promising scaffolds are pyrimidine-derived α-amino acids . By fusing the universally recognized pyrimidine core—a fundamental building block of nucleic acids—with the pharmacokinetic versatility of α-amino acids, medicinal chemists can generate highly selective, bioavailable therapeutics[1]. This technical guide synthesizes the chemical rationale, mechanisms of action (MoA), and self-validating experimental protocols required to evaluate the biological activity of these novel derivatives.

Chemical Rationale: The Pyrimidine–Amino Acid Pharmacophore

The pyrimidine ring (a six-membered diazine) is a "privileged scaffold" due to its ability to engage in extensive hydrogen bonding and π−π stacking with biological targets[1]. However, isolated pyrimidine derivatives often suffer from poor cellular permeability or rapid metabolic clearance.

Conjugating pyrimidines with α-amino acid moieties resolves these pharmacokinetic bottlenecks. The α-amino acid provides a zwitterionic character that enhances aqueous solubility, while simultaneously allowing the molecule to hijack endogenous peptide transporters (e.g., PEPT1) for cellular entry. Furthermore, the esterification of the α-amino acid group enables selective intracellular accumulation; once inside the target cell, esterases hydrolyze the compound to release the active parent acid, prolonging the duration of action and minimizing systemic toxicity[2].

Mechanisms of Action (MoA)

The biological activity of pyrimidine-derived α-amino acids is broadly categorized into two therapeutic domains: oncology and microbiology.

Oncology: Kinase and Topoisomerase Inhibition

In cancer therapy, these derivatives act primarily through two validated pathways:

-

Topoisomerase IIα Inhibition: Pyrimidopyrimidine analogs intercalate into DNA and stabilize the Topoisomerase IIα-DNA cleavage complex. This prevents DNA religation, triggering double-strand breaks and inducing apoptosis, particularly during the G2/M phase of the cell cycle[3].

-

EGFR Kinase Inhibition: Pyrido[2,3-d]pyrimidine-derived amino acids act as potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), including the resistant T790M mutant. This inhibition halts downstream signaling, leading to G0/G1 cell cycle arrest and suppressing tumor migration[4].

Microbiology: DHFR and DNA Gyrase Disruption

Antibacterial and antifungal properties arise from the structural mimicry of endogenous substrates:

-

Dihydrofolate Reductase (DHFR) Inhibition: Pyrimidine derivatives act as antimetabolites, competitively inhibiting DHFR, which starves the pathogen of tetrahydrofolate—a critical precursor for de novo nucleotide synthesis[2].

-

DNA Gyrase Inhibition: Specific amino-functionalized derivatives disrupt bacterial DNA supercoiling by inhibiting DNA gyrase, leading to rapid bacterial cell lysis[4].

Figure 1: Multi-target mechanisms of action for pyrimidine-derived α-amino acids.

Quantitative Structure-Activity Relationship (SAR) Data

To benchmark the efficacy of these compounds, the following table synthesizes quantitative data from recent high-throughput screening campaigns.

| Compound Class | Primary Target | Cancer Cell Line (IC₅₀) | Bacterial Strain (MIC) | Ref |

| Pyrido[2,3-d]pyrimidine-6-carboxylates | EGFR (WT & T790M) | MCF-7: 3.98 μM | E. coli: 50 μg/mL | [4] |

| Pyrimidopyrimidine analogs | Topoisomerase IIα | HCT-116: ~1.2 μM | N/A | [3] |

| Amino-pyrimidine chalcones | DNA Gyrase / DHFR | N/A | C. albicans: <10 μg/mL | [5] |

| Pyrimidine-hydrazone hybrids | Multi-target | LoVo / HeLa: <15 μM | S. aureus: 31.2 μg/mL | [6] |

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a logically sound, self-validating system. The following workflows detail the synthesis and biological evaluation of these compounds, explaining the causality behind each experimental choice.

Microwave-Assisted Synthesis of Amino-Pyrimidine Derivatives

Traditional refluxing of pyrimidine derivatives often requires harsh liquid bases, takes hours, and yields complex mixtures of secondary byproducts. This protocol utilizes microwave irradiation under solvent-free conditions to drive the reaction thermodynamically while adhering to green chemistry principles[5].

Step-by-Step Protocol:

-

Pre-mixing: Combine 0.2 moles of bis-chalcone intermediates with 0.4 moles of guanidine nitrate in a mortar.

-

Solid Support Addition: Add 2.0 g of neutral Al₂O₃ (Alumina) and triturate until a homogenous powder is formed.

-

Causality: Neutral alumina acts simultaneously as a microwave-transparent solid support and a mild basic catalyst. It facilitates the ring expansion of N-C-N groups without inducing the degradation commonly seen with strong aqueous bases.

-

-

Microwave Irradiation: Subject the dry mixture to microwave irradiation at 640W for 4–7 minutes.

-

Extraction & Purification: Extract the crude product using ethyl acetate. Recrystallize the recovered compound in absolute ethanol.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the bis-chalcone spot validates reaction completion. Confirm purity via melting point analysis (expected sharp peak, e.g., 114-116 ºC for fluorinated derivatives)[5].

Figure 2: Microwave-assisted, solvent-free synthetic workflow for amino-pyrimidine derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the anticancer efficacy of the synthesized compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. This assay relies on the reduction of MTT to insoluble formazan by mitochondrial succinate dehydrogenase in living cells[3].

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5×103 cells/well.

-

Causality: Fill the outermost edge wells with sterile PBS instead of cells. This prevents the "edge effect" caused by evaporation, ensuring uniform concentration and temperature gradients across the test wells.

-

-

Incubation & Treatment: Incubate for 24 hours at 37°C in 5% CO₂ to allow cell adhesion. Treat cells with varying concentrations of the pyrimidine-amino acid derivative (1 μM to 100 μM). Incubate for 48 hours.

-

Causality: A 48-hour exposure is critical. It provides sufficient time for the compound to enter the cell, inhibit Topoisomerase IIα or EGFR, and trigger the biochemical cascade of apoptosis.

-

-

Controls (Self-Validation): Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Doxorubicin) to benchmark potency[3].

-

Quantification: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and solubilize the formazan crystals with 100 μL DMSO. Read absorbance at 570 nm using a microplate reader.

-

Assay Robustness: Calculate the Z'-factor using the positive and vehicle controls. An assay is only deemed valid and trustworthy if Z′≥0.5 , proving excellent separation between the signal and background noise.

Conclusion & Future Perspectives

Pyrimidine-derived α-amino acids represent a highly tunable, biologically active class of molecules. By leveraging the pyrimidine core for target affinity (e.g., Topoisomerase IIα, EGFR, DHFR) and the α-amino acid for optimized pharmacokinetics, researchers can develop potent anticancer and antimicrobial agents. Future drug development should focus on utilizing computational molecular dynamics and structure-based drug design to further optimize the stereochemistry of the α-amino acid side chains, maximizing both potency and safety profiles.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photoluminescent Properties of Pyrimidine-Derived Amino Acids

Introduction: The Rise of Luminescent Amino Acids in Modern Research

In the landscape of chemical biology and drug development, the ability to visualize molecular processes within their native environment is paramount. Unnatural amino acids engineered with fluorescent properties have emerged as powerful tools for achieving this, offering a minimally invasive window into complex biological systems. Among these, pyrimidine-derived amino acids are a particularly compelling class of fluorophores. Their inherent biocompatibility, coupled with the tunable nature of their photoluminescent properties, makes them exceptional candidates for applications ranging from high-resolution cellular imaging to novel therapeutic diagnostics.

This guide provides a comprehensive exploration of the photoluminescent characteristics of pyrimidine-derived amino acids. We will delve into the fundamental principles governing their fluorescence, detail robust experimental protocols for their characterization, and showcase their burgeoning applications in the field. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these versatile molecular probes.

I. Fundamental Principles of Photoluminescence in Pyrimidine-Derived Amino Acids

The fluorescence of pyrimidine-derived amino acids is a manifestation of intramolecular charge transfer (ICT). The pyrimidine ring, being π-deficient, acts as an electron acceptor. When functionalized with electron-donating or highly conjugated aryl substituents, an electronic push-pull system is established. Upon excitation with an appropriate wavelength of light, an electron is promoted to a higher energy level. The subsequent relaxation of this electron back to its ground state results in the emission of a photon, which we observe as fluorescence.

The efficiency and spectral characteristics of this process are highly sensitive to the molecular structure and the surrounding environment. Key factors influencing the photoluminescent properties include:

-

Substituent Effects: The nature and position of substituents on the pyrimidine ring and any appended aryl groups can significantly modulate the electronic properties of the molecule. Electron-donating groups enhance the ICT character, often leading to higher quantum yields and red-shifted emission spectra.[1][2]

-

Solvent Polarity (Solvatochromism): The polarity of the solvent can influence the stability of the excited state. In many pyrimidine-derived amino acids, an increase in solvent polarity leads to a bathochromic (red) shift in the emission maximum, a phenomenon known as solvatochromism.[1][2][3][4][5] This sensitivity to the local environment can be exploited for sensing applications.

-

pH Sensitivity: The nitrogen atoms within the pyrimidine ring can be protonated at low pH. This protonation can alter the electronic structure of the molecule, often leading to a quenching or "turning off" of the fluorescence.[1][2][6] This pH-dependent emission provides a mechanism for developing pH-sensitive probes.

-

Aggregation-Induced Emission (AIE): Some pyrimidine derivatives exhibit a phenomenon known as aggregation-induced emission, where they are weakly fluorescent in dilute solutions but become highly emissive upon aggregation.[3][7][8][9] This property is particularly valuable for imaging applications in the solid state or in aggregated biological structures.

II. Synthesis and Structural Modification

The synthesis of pyrimidine-derived amino acids typically involves a multi-step process. A common and effective strategy is the ytterbium-catalyzed heterocyclization of ynone-derived α-amino acids with amidines.[1][2] This approach allows for the late-stage introduction of diversity at the C2- and C4-positions of the pyrimidine ring, enabling the fine-tuning of the photoluminescent properties.[1][2]

The general synthetic workflow can be visualized as follows:

Caption: Generalized synthetic workflow for pyrimidine-derived amino acids.

III. Experimental Characterization Protocols

A thorough characterization of the photoluminescent properties of pyrimidine-derived amino acids is crucial for their effective application. The following section outlines key experimental protocols.

A. UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelengths of light a molecule absorbs. The wavelength of maximum absorbance (λmax) is a critical parameter for subsequent fluorescence experiments.

Protocol 1: Determination of λmax

-

Preparation of Stock Solution: Accurately weigh approximately 1 mg of the pyrimidine-derived amino acid and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[10]

-

Preparation of Working Solution: Dilute the stock solution to a concentration that yields an absorbance value between 0.1 and 1.0 at the expected λmax. A typical starting concentration is 2 µM.[1][2]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer with a pair of matched 1 cm quartz cuvettes.[10][11]

-

Blank Measurement: Fill one cuvette with the solvent used to prepare the working solution to serve as the blank.

-

Sample Measurement: Fill the second cuvette with the working solution.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum. The wavelength at which the highest absorbance is recorded is the λmax.[12][13]

B. Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a fluorophore after excitation at its λmax.

Protocol 2: Measurement of Emission Spectrum

-

Sample Preparation: Use the same working solution prepared for the UV-Vis measurement.

-

Instrumentation: Utilize a fluorescence spectrometer.

-

Instrument Settings:

-

Set the excitation wavelength to the λmax determined in Protocol 1.

-

Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., if λmax is 350 nm, scan from 370 nm to 700 nm).

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Data Acquisition: Record the fluorescence emission spectrum. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

C. Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[14][15][16] A relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.[15][16][17]

Protocol 3: Relative Quantum Yield Determination

-

Standard Selection: Choose a quantum yield standard with an absorption and emission profile similar to the pyrimidine-derived amino acid being tested. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

-

Preparation of a Series of Dilutions: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[17]

-

Absorbance and Fluorescence Measurements:

-

For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the integrated fluorescence intensity (the area under the emission curve) using a fluorescence spectrometer.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[16]

Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

Caption: Workflow for relative quantum yield determination.

D. Fluorescence Lifetime Measurement

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its environment. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes.[18][19][20][21]

Protocol 4: Fluorescence Lifetime Measurement using TCSPC

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector, and timing electronics.[19][20]

-

Sample Preparation: Prepare a dilute solution of the pyrimidine-derived amino acid in the desired solvent.

-

Data Acquisition:

-

The sample is excited with a high-repetition-rate pulsed light source.

-

The arrival times of the emitted single photons at the detector are recorded relative to the excitation pulses.

-

A histogram of the arrival times is constructed over many excitation-emission cycles, which represents the fluorescence decay curve.[18][19]

-

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[18]

IV. Quantitative Data Summary

The photophysical properties of pyrimidine-derived amino acids can be finely tuned by altering their substituents. The following table summarizes representative data for a series of pyrimidine-derived α-amino acids, illustrating the impact of C4-substituents on their photoluminescent properties.

| Compound ID | C4-Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| 12j | Naphthyl | 311 | 485 | 12,800 | 0.27 |

| 12k | 4-Methoxyphenyl | 325 | 490 | 11,500 | 0.30 |

| 12l | Phenyl | 295 | 420 | 10,500 | <0.01 |

Data adapted from The Journal of Organic Chemistry, 2023.[1][2]

V. Applications in Research and Drug Development

The unique photoluminescent properties of pyrimidine-derived amino acids make them highly valuable tools in various research and development applications.

-

Cellular Imaging: Their intrinsic fluorescence and sensitivity to the local environment allow for the imaging of cellular structures and processes with high spatial and temporal resolution.[7][8][22][23] For instance, certain pyrimidine-based probes have been successfully employed for visualizing lipid droplets in living cells.[7][8]

-

Biosensing: The sensitivity of their fluorescence to factors such as pH and polarity enables the development of sensors for specific analytes or for monitoring changes in the cellular microenvironment.[1][2][24] Pyrimidine-based fluorescent sensors have been developed for the detection of metal ions like Zn²⁺ and Fe³⁺.[24][25]

-

Drug Delivery and Theranostics: By incorporating these fluorescent amino acids into peptides or drug molecules, their uptake, distribution, and target engagement can be monitored in real-time. This dual functionality as both a therapeutic agent and an imaging probe is a cornerstone of theranostics.[23]

-

Positron Emission Tomography (PET) Imaging: Radiolabeled pyrimidine derivatives are being developed as PET imaging agents for visualizing specific receptors in the brain, which holds promise for the diagnosis and study of neurological disorders.[26]

VI. Troubleshooting and Considerations

-

Photobleaching: Like all fluorophores, pyrimidine-derived amino acids can be susceptible to photobleaching upon prolonged exposure to excitation light. It is advisable to use the lowest possible excitation intensity and to minimize exposure time.

-

Inner Filter Effects: At high concentrations, the absorbance of the sample can attenuate both the excitation and emission light, leading to inaccurate fluorescence measurements. As mentioned in Protocol 3, keeping the absorbance below 0.1 at the excitation wavelength is crucial.[17]

-

Solvent Purity: The presence of fluorescent impurities in solvents can interfere with measurements. Using high-purity, spectroscopy-grade solvents is recommended.

VII. Conclusion

Pyrimidine-derived amino acids represent a versatile and powerful class of fluorophores with tunable photoluminescent properties. Their sensitivity to the local environment, coupled with their biocompatibility, positions them as invaluable tools for researchers and drug development professionals. A thorough understanding of their fundamental properties and the application of robust characterization protocols, as outlined in this guide, will enable the scientific community to fully harness the potential of these remarkable molecules in advancing our understanding of biology and medicine.

References

-

Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil. Photochemical & Photobiological Sciences. [Link]

-

Aggregation‐Induced Enhanced Emission of a Dimethylacridan Substituted Pyrimidine Derivative. ChemPhotoChem. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

-

Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

Fluorescence Lifetime Imaging Techniques—A Review on Principles, Applications and Clinical Relevance. Current Opinion in Biotechnology. [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

-

Fluorescence-lifetime imaging microscopy. Wikipedia. [Link]

-

Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. PMC. [Link]

-

Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Publishing. [Link]

-

Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples. ResearchGate. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]

-

Luminescence of Pyrimidines, Purines, Nucleosides, and Nucleotides at 77°K. The Effect of Ionization and Tautomerization. AIP Publishing. [Link]

-

Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor. Journal of Chemical Sciences. [Link]

-

A pyrazolopyrimidine based fluorescent probe for the detection of Cu2+ and Ni2+ and its application in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

-

Synthesis, DFT Calculations, and Molecular Docking Study of New Aggregation‐Induced Emission Lumiogens based on Thieno[2,3‐d]pyrimidine Moiety. Semantic Scholar. [Link]

-

Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Student Research. [Link]

-

Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. PMC. [Link]

-

Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging. Advanced Science. [Link]

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

-

Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. PMC. [Link]

-

(PDF) Aggregation‐Induced Enhanced Emission of a Dimethylacridan Substituted Pyrimidine Derivative. ResearchGate. [Link]

-

Simple Fluorescent Pyrimidine Analogues Detect the Presence of DNA Abasic Sites. Journal of the American Chemical Society. [Link]

-

Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. [Link]

-

Aggregation-induced emission of 5-(benzylidene)pyrimidine-2,4,6-triones. University of Delaware. [Link]

-

Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Frontiers in Chemistry. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Small-Molecule Two-Photon Probes for Bioimaging Applications. Chemical Reviews. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Thi-Qar. [Link]

-

The effect of pH on the room-temperature phosphorescence properties of several purine and pyrimidine derivatives. Analytica Chimica Acta. [Link]

-

Table 3 . Solvent effects on the long-wavelength absorption band and... ResearchGate. [Link]

-

A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. [Link]

-

Recent advances in pyrimidine derivatives as luminescent, photovoltaic and non-linear optical materials. ResearchGate. [Link]

-

Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. [Link]

-

Recent Advances in Aggregation-Induced Emission Chemosensors for Anion Sensing. Chemosensors. [Link]

Sources

- 1. Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. journalcsij.com [journalcsij.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Aggregation-Induced Emission Chemosensors for Anion Sensing [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 16. agilent.com [agilent.com]

- 17. iss.com [iss.com]

- 18. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 19. horiba.com [horiba.com]

- 20. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

- 21. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 22. Fluorescence Lifetime Imaging Techniques—A Review on Principles, Applications and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor | Trends in Sciences [tis.wu.ac.th]

- 26. Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride: A Novel Non-Natural Amino Acid for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride, a non-natural amino acid with significant potential in medicinal chemistry and drug discovery. While direct research on this specific compound is limited, this document synthesizes information from closely related pyrimidine-containing amino acids to present a thorough overview of its probable synthesis, potential biological activities, and prospective applications. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and similar novel chemical entities.

Introduction: The Emerging Role of Non-Natural Amino Acids

Non-natural amino acids (nnAAs) are increasingly pivotal in modern drug discovery, offering a strategic advantage in the design of novel therapeutics.[1][2][3] Their incorporation into peptides and small molecules can enhance metabolic stability, improve target affinity and selectivity, and introduce novel functionalities.[1][2] The pyrimidine scaffold, a core component of nucleobases, is a well-established pharmacophore found in a wide array of approved drugs, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. The strategic combination of a pyrimidine ring with an amino acid framework in 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride presents a compelling case for its investigation as a novel building block in drug development.

Physicochemical Properties and Identification

While extensive experimental data for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride is not publicly available, its fundamental properties can be sourced from chemical databases.

| Property | Value | Source |

| CAS Number | 1955506-62-3 | [4] |

| Molecular Formula | C₇H₁₁Cl₂N₃O₂ | [4] |

| Molecular Weight | 239.08 g/mol | [5] |

| IUPAC Name | 2-amino-3-(pyrimidin-2-yl)propanoic acid;dihydrochloride | [4] |

Proposed Synthesis Pathway

A representative synthetic approach is outlined below, drawing parallels from similar syntheses of heteroaryl-substituted amino acids.

Figure 1: Proposed synthetic workflow for 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride.

Experimental Protocol (Representative)

-

Preparation of the Glycine Anion Equivalent: A Schiff base of glycine ethyl ester is prepared by reacting it with benzophenone in the presence of a suitable solvent. This is then treated with a strong base, such as sodium ethoxide, to generate the nucleophilic glycine anion equivalent.

-

Alkylation: 2-(Chloromethyl)pyrimidine is added to the solution of the glycine anion equivalent. The reaction mixture is stirred, typically at room temperature, until the alkylation is complete, which can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Deprotection: The resulting protected amino acid is then subjected to acidic hydrolysis (e.g., with 6M HCl) to remove the protecting groups and hydrolyze the ester to the carboxylic acid.

-

Isolation and Purification: The crude product is purified by recrystallization or ion-exchange chromatography to yield the free amino acid.

-

Dihydrochloride Salt Formation: The purified 2-Amino-3-(pyrimidin-2-yl)propanoic acid is dissolved in a suitable solvent and treated with an excess of hydrochloric acid to precipitate the dihydrochloride salt, which is then collected by filtration and dried.

Potential Biological Activities and Therapeutic Applications

The biological activities of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride have not been explicitly reported. However, the extensive research on related pyrimidine derivatives provides a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

The pyrimidine nucleus is a cornerstone of many anticancer drugs. Various pyrimidine-containing amino acid derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. It is hypothesized that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival. The structural similarity of 2-Amino-3-(pyrimidin-2-yl)propanoic acid to natural amino acids could facilitate its transport into cancer cells, where the pyrimidine moiety can exert its cytotoxic effects.

Antimicrobial Activity

Derivatives of pyrimidine are also known for their antimicrobial properties. The incorporation of an amino acid side chain could modulate the pharmacokinetic properties of the pyrimidine core, potentially leading to enhanced efficacy against various bacterial and fungal pathogens.

Enzyme Inhibition

The unique structural features of this non-natural amino acid make it a candidate for the design of specific enzyme inhibitors. The pyrimidine ring can engage in various non-covalent interactions within an enzyme's active site, while the amino acid backbone provides a scaffold for further chemical modifications to optimize binding and inhibitory activity.

Analytical Characterization

A comprehensive analytical characterization is crucial for the validation of the synthesis and for quality control. A standard panel of analytical techniques would be employed.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR to confirm the chemical structure and purity. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and for quantification. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups. |

| Elemental Analysis | To confirm the elemental composition of the final compound. |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];"Synthesized_Product" [label="Synthesized Product\n(Crude)"]; "Purification" [label="Purification\n(e.g., Recrystallization, Chromatography)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Structural_Confirmation" [label="Structural Confirmation"]; "Purity_Assessment" [label="Purity and Quantification"]; "Final_Characterized_Compound" [label="Final Characterized Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"NMR" [label="NMR\n(¹H, ¹³C)"]; "MS" [label="Mass Spectrometry"]; "FTIR" [label="FTIR"]; "HPLC" [label="HPLC"]; "Elemental_Analysis" [label="Elemental Analysis"];

"Synthesized_Product" -> "Purification"; "Purification" -> "Structural_Confirmation" [label="Primary Analysis"]; "Structural_Confirmation" -> "NMR"; "Structural_Confirmation" -> "MS"; "Structural_Confirmation" -> "FTIR"; "Structural_Confirmation" -> "Purity_Assessment" [label="Secondary Analysis"]; "Purity_Assessment" -> "HPLC"; "Purity_Assessment" -> "Elemental_Analysis"; "Purity_Assessment" -> "Final_Characterized_Compound"; }

Figure 2: A typical analytical workflow for the characterization of a novel chemical entity.

Future Outlook and Research Directions

The field of non-natural amino acids in drug discovery is rapidly expanding, and 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride represents an intriguing yet underexplored molecule.[6][7] Future research should focus on several key areas:

-

Development and Optimization of a Reliable Synthetic Route: A validated, scalable synthesis is the first critical step to enable further research.

-

In Vitro Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and microbial strains to identify potential therapeutic areas.

-

Mechanism of Action Studies: If biological activity is confirmed, subsequent studies should aim to elucidate the molecular targets and mechanisms of action.

-

Incorporation into Peptides: The use of this nnAA as a building block for novel peptides could lead to the development of next-generation therapeutics with improved pharmacological profiles.

Conclusion

2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride stands at the frontier of novel chemical entities with the potential to significantly impact drug discovery. While direct experimental data remains limited, this technical guide, through a comprehensive review of analogous compounds, illuminates a clear path forward for its synthesis, characterization, and biological evaluation. The convergence of the pharmacologically privileged pyrimidine scaffold with the versatile amino acid framework makes this compound a high-priority candidate for further investigation by the scientific and drug development communities.

References

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

-

Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

-

Synthesis of amino acid‐pyrimidine 1a‐e. ResearchGate. [Link]

-

New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review. [Link]

-

Non-Natural Amino Acids in Drug Design. MDPI. [Link]

-

The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Research Square. [Link]

-

Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PNAS. [Link]

-

Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC. [Link]

-

2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride. NextSDS. [Link]

-

ChemInform Abstract: Chemoenzymatic Synthesis of 2-Amino-3-(2,2′-bipyridinyl)propanoic Acids. ResearchGate. [Link]

-

(2R)-2-amino-3-(pyridin-2-ylmethylsulfanyl)propanoic acid. PubChem. [Link]

-

Synthesis, Structure Characterization, and Antimicrobial Activity of 2-Amino-3-[(2-Amino-2-Carboxyethyl) Disulfanyl] Propanoic Acid Dihydrogen Triiodide Coordination Compound. Engineered Science. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]

-

2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride. PubChem. [Link]

-

(2R)-3-Amino-2-(pyridin-2-yl)propanoic acid. PubChem. [Link]

-

Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. MDPI. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

-

Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nextsds.com [nextsds.com]

- 5. 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride | C7H11Cl2N3O2 | CID 121553828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. mdpi.com [mdpi.com]

Comprehensive Physicochemical Profiling of 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Dihydrochloride

Strategic Context & Molecular Significance

As drug discovery and agrochemical development pivot toward highly functionalized, non-canonical heterocyclic amino acids (nchaa), the demand for rigorous physicochemical profiling has never been higher. 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride (CAS: 1955506-62-3) is a prime example of such a molecule[1].

In agrochemical research, unnatural pyrimidinyl-alanine derivatives are actively investigated for their potent herbicidal activity; by incorporating into plant peptide chains, these non-coded amino acids render critical proteins structurally dysfunctional or toxic, leading to targeted weed control[2]. In pharmaceutical peptidomimetics, substituting a standard phenylalanine with a pyrimidin-2-yl analog introduces novel hydrogen-bonding vectors and alters the metabolic stability of the peptide. However, successfully formulating this compound requires a deep understanding of its lipophilicity (XlogP) and aqueous solubility.

Structural Thermodynamics & Predicted XlogP

The partition coefficient (LogP) is a fundamental determinant of a molecule's permeability, receptor binding, and environmental fate. For this compound, we utilize the XlogP3 atom-additive methodology, which calculates lipophilicity based on fragment contributions and correction factors for intramolecular interactions.

Mechanistic Basis for Lipophilicity: The predicted XlogP3 value for the free base (C₇H₉N₃O₂) is approximately -2.8 . This extreme hydrophilicity is driven by two synergistic structural features:

-

The Pyrimidine Moiety: Unlike a highly lipophilic phenyl ring (which contributes positively to logP), the two sp²-hybridized nitrogen atoms in the pyrimidine ring act as potent hydrogen bond acceptors. This creates a dense, structured hydration shell in aqueous media.

-

The Zwitterionic Backbone: At physiological pH (7.4), the alpha-amino acid backbone exists as a zwitterion (protonated amine, deprotonated carboxylate). This macro-micro ionization equilibrium thermodynamically penalizes partitioning into the non-polar, low-dielectric octanol phase.

Aqueous Solubility Dynamics: The Role of the Dihydrochloride Salt

Free amino acids often exhibit notoriously poor dissolution kinetics due to high crystal lattice enthalpies and a "U-shaped" solubility profile that bottoms out at their isoelectric point (pI).

Causality of Salt Selection: To circumvent this, the compound is synthesized and cataloged as a dihydrochloride salt (C₇H₁₁Cl₂N₃O₂)[1]. The introduction of two molar equivalents of hydrochloric acid protonates both the primary alpha-amine and the pyrimidine nitrogen.

-

Lattice Disruption: The bulky chloride counterions disrupt the tight intermolecular hydrogen-bonding network of the solid state, significantly lowering the melting point and lattice energy.

-

Ion-Dipole Solvation: Upon introduction to water, the chloride ions rapidly dissociate. The resulting polycationic species forms massive ion-dipole interactions with water molecules. Consequently, the predicted thermodynamic aqueous solubility of this salt form is exceptionally high (>100 mg/mL ).

Quantitative Data Summary

| Physicochemical Property | Predicted Value | Mechanistic Driver |

| Molecular Weight | 240.09 g/mol (Salt) / 167.17 g/mol (Base) | Dihydrochloride formulation[1] |

| Predicted XlogP3 | ~ -2.8 (Free Base) | Pyrimidine N-atoms & zwitterionic backbone |

| Aqueous Solubility | > 100 mg/mL (at pH 2.0 - 7.4) | Ion-dipole interactions & lattice disruption |

| Topological PSA | 89.1 Ų | Carboxyl (37.3), Amino (26.0), Pyrimidine (25.8) |

| H-Bond Donors | 4 (Salt Form) | Primary amine and protonated pyrimidine nitrogens |

| H-Bond Acceptors | 5 (Free Base) | Carboxyl oxygens and pyrimidine nitrogens |

Self-Validating Experimental Protocols